molecular formula C17H15F2N5O B5758258 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No. B5758258
M. Wt: 343.33 g/mol
InChI Key: CLYMHUIVOSPGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a selective inhibitor of FGFR1, FGFR2, and FGFR3. It binds to the ATP-binding site of the kinase domain of FGFR, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cancer cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has also been shown to inhibit tumor growth in animal models. In addition, 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are some limitations to its use in lab experiments. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine may have off-target effects, which may limit its specificity.

Future Directions

There are several future directions for the research on 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of FGFR, which may have improved efficacy and safety profiles. Furthermore, the combination of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine with other anti-cancer agents may enhance its anti-cancer activity. Finally, the development of biomarkers for FGFR signaling may help to identify patients who are most likely to benefit from FGFR inhibitors.

Synthesis Methods

6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine, followed by the reaction with N,N-dimethylamine. The final product is obtained through purification and crystallization. The synthesis of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been optimized to improve yield and purity.

Scientific Research Applications

6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has also been shown to inhibit tumor growth in animal models. The mechanism of action of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves the inhibition of FGFR signaling, which is involved in cancer cell proliferation, survival, and angiogenesis.

properties

IUPAC Name

6-(4-fluorophenoxy)-4-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c1-24(2)16-21-15(20-13-7-3-11(18)4-8-13)22-17(23-16)25-14-9-5-12(19)6-10-14/h3-10H,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYMHUIVOSPGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)F)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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